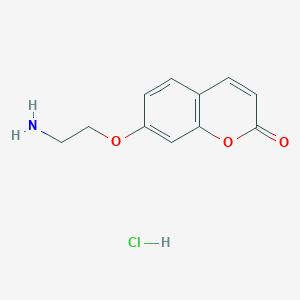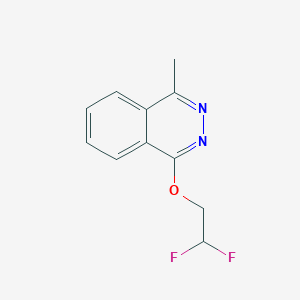
1-(2,2-Difluoroethoxy)-4-methylphthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,2-Difluoroethoxy)-4-methylphthalazine” is a complex organic compound. It contains a phthalazine ring, which is a heterocyclic compound . The “2,2-Difluoroethoxy” group is a type of ether with fluorine atoms . The presence of fluorine can significantly affect the properties of the compound, as fluorine is highly electronegative.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phthalazine ring, for example, is a two-ring structure with four nitrogen atoms . The “2,2-Difluoroethoxy” group would add polarity to the molecule due to the electronegativity of the fluorine atoms .
Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including its molecular structure and the specific conditions under which it’s used. For instance, the presence of the phthalazine ring might make it susceptible to reactions with electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity, boiling point, and other properties .
科学的研究の応用
Synthesis and Characterization of Phthalazine Derivatives
Phthalazine derivatives, including those similar to 1-(2,2-Difluoroethoxy)-4-methylphthalazine, have been studied for various synthetic and chemical properties. For instance, Badr et al. (1984) explored the substitution and ring closure reactions of phthalazine derivatives, highlighting their potential in creating novel compounds with potentially unique properties (Badr, El-Sherief, El-Naggar, & Mahgoub, 1984). This research provides foundational knowledge for understanding the chemical behavior and synthetic pathways of phthalazine compounds.
Photochemical Behavior Studies
The photochemical behavior of phthalazine compounds, akin to this compound, has been investigated, offering insights into their potential applications in photochemistry. Wake et al. (1974) studied the photochemical reactions of phthalazine in acidified alcohols, yielding derivatives through electron-transfer processes (Wake, Takayama, Otsuji, & Imoto, 1974). Such studies underscore the relevance of phthalazine derivatives in the development of photochemical applications.
Agricultural Applications
Li et al. (2006) designed and synthesized novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors, showcasing their potential as herbicides (Li, Luo, Xi, Niu, He, & Yang, 2006). This research highlights the versatility of phthalazine derivatives in agricultural chemistry, specifically in developing new herbicidal lead structures.
Material Science and Engineering
In material science, Wang et al. (2014) explored the synthesis and properties of energetic multi-component molecular solids involving phthalazine derivatives, focusing on their hydrogen bond and intermolecular interactions (Wang, Hu, Wang, Liu, & Huang, 2014). This study illustrates the potential of phthalazine derivatives in developing materials with unique structural and interaction properties.
Anticancer and Antifungal Research
Research into the biological activities of phthalazine derivatives has shown promising results in medical applications. Li et al. (2006) synthesized novel 1,4-disubstituted phthalazines with significant in vitro anticancer activities against different cancer cell lines (Li, Zhao, Yuan, Xu, & Gong, 2006). Additionally, Derita et al. (2013) synthesized and tested phthalazinone derivatives for their antifungal activity, identifying compounds with remarkable antifungal properties (Derita, del Olmo, Barboza, García-Cadenas, López-Pérez, Andujar, Enriz, Zacchino, & San Feliciano, 2013). These studies suggest the potential of phthalazine derivatives in developing new therapeutic agents.
Safety and Hazards
特性
IUPAC Name |
1-(2,2-difluoroethoxy)-4-methylphthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c1-7-8-4-2-3-5-9(8)11(15-14-7)16-6-10(12)13/h2-5,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZBZMZJNKAIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2627220.png)
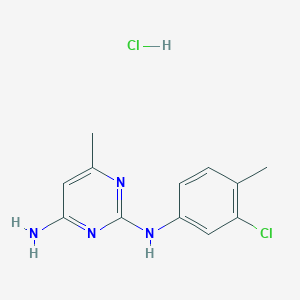
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2627222.png)
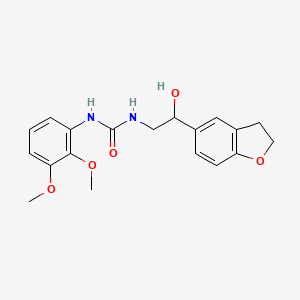
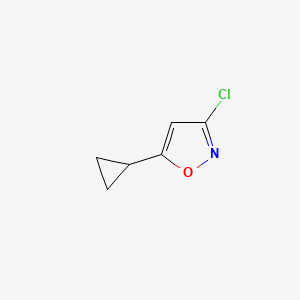
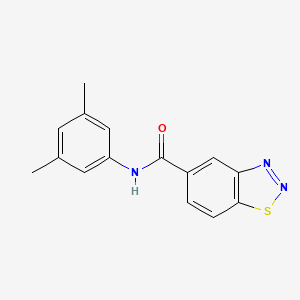
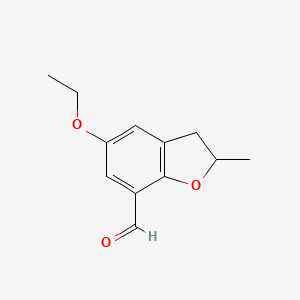

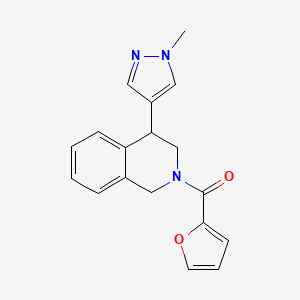
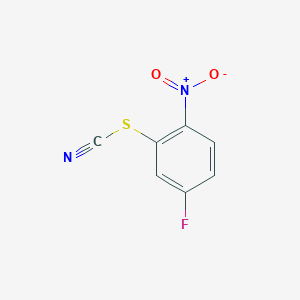
![6-Benzyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2627240.png)
